molecular formula C6H5FO4 B6173381 (2Z,4E)-5-fluorohexa-2,4-dienedioic acid CAS No. 94728-76-4

(2Z,4E)-5-fluorohexa-2,4-dienedioic acid

Cat. No.: B6173381
CAS No.: 94728-76-4
M. Wt: 160.1
InChI Key:
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Description

(2Z,4E)-5-fluorohexa-2,4-dienedioic acid is an organic compound characterized by its conjugated diene structure and the presence of a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-5-fluorohexa-2,4-dienedioic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and subsequent ring opening .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method described above provides a reliable approach for laboratory-scale production. Scaling up this method for industrial purposes would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-fluorohexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diene structure into more saturated compounds.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of hexadienedioic acid derivatives.

    Reduction: Formation of hexadienoic acid derivatives.

    Substitution: Formation of various substituted hexadienedioic acids depending on the nucleophile used.

Scientific Research Applications

(2Z,4E)-5-fluorohexa-2,4-dienedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,4E)-5-fluorohexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The presence of the fluorine atom enhances its reactivity and may influence its binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-5-fluorohexa-2,4-dienedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity

Properties

CAS No.

94728-76-4

Molecular Formula

C6H5FO4

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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